Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate structure elucidation
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a substituted pyrrolidine derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the logical workflow, from establishing the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, to assembling the final structure through a multi-dimensional nuclear magnetic resonance strategy. The causality behind experimental choices and the interpretation of complex spectral data are emphasized to provide a robust, field-proven framework for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the molecular formula, which provides the elemental composition and the total number of rings and/or multiple bonds (Degree of Unsaturation, DoU). This foundational data is most reliably obtained through high-resolution mass spectrometry (HRMS).
For the target compound, Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, the molecular formula is C₁₃H₁₂N₂O₃ .
The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (12/2) + (2/2) = 14 - 6 + 1 = 9
This value of 9 is immediately informative and consistent with the proposed structure:
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Benzene Ring: 4 (one ring and three double bonds)
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Ketone Carbonyl (C=O): 1
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Carbamate Carbonyl (C=O): 1
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Nitrile (C≡N): 2
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Pyrrolidine Ring: 1
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Total: 9
This initial calculation provides strong evidence that all expected structural features are accounted for, forming a self-validating hypothesis that will be tested by subsequent spectroscopic methods.
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation
Objective: To confirm the molecular weight of the parent molecule and to analyze its fragmentation pattern, which provides substructural clues that corroborate the proposed connectivity.
Methodology: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion, usually as the protonated species [M+H]⁺.
Expected Results: The calculated molecular weight for C₁₃H₁₂N₂O₃ is 244.08 g/mol . Therefore, in a positive-ion ESI-MS spectrum, the most prominent peak in the high mass region should be the [M+H]⁺ ion.
| Expected Ion | m/z (Da) | Interpretation |
| [M+H]⁺ | 245.09 | Protonated molecular ion, confirming the molecular weight. |
| [M-90]⁺ | 154.04 | Loss of the benzyl group (C₇H₆), a common fragmentation for Cbz-protected amines. |
| [C₇H₇]⁺ | 91.05 | Tropylium ion; a very stable and often base peak resulting from cleavage of the benzylic C-O bond. |
The fragmentation of N-Cbz protected heterocycles is a well-understood process that often involves the characteristic loss of the benzyl group or the formation of the highly stable tropylium ion[1]. The presence of a strong peak at m/z 91 is a powerful diagnostic indicator for the benzyl-oxy moiety.
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
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Instrument Setup: Configure an ESI-MS spectrometer for positive ion mode detection.
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Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. If available, perform tandem MS (MS/MS) on the parent ion (m/z 245) to induce and analyze fragmentation. This can be crucial for distinguishing isomers[2].
Infrared (IR) Spectroscopy: Functional Group Identification
Objective: To identify the principal functional groups present in the molecule. IR spectroscopy is exceptionally sensitive to polar bonds, making it ideal for detecting the carbonyl and nitrile groups. The carbonyl (C=O) group, in particular, gives rise to a very intense absorption peak[3].
Expected Absorptions: The structure contains three key functional groups that are readily identifiable by IR.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Pyrrolidine & Benzyl CH₂) |
| ~2245 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1755 | Strong, Sharp | C=O Stretch | Ketone (in a 5-membered ring) |
| ~1700 | Strong, Sharp | C=O Stretch | Carbamate (N-Cbz group) |
| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Carbamate Ester Linkage |
Causality of Peak Positions:
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Nitrile (C≡N): The absorption around 2245 cm⁻¹ is highly characteristic and confirms the presence of the cyano group[4].
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Ketone (C=O): A standard acyclic ketone absorbs around 1715 cm⁻¹. However, incorporating the carbonyl into a five-membered ring introduces ring strain, which increases the vibrational frequency. Therefore, a value significantly higher than 1715 cm⁻¹, around 1750 cm⁻¹, is a key indicator for the 4-oxopyrrolidine moiety[5][6].
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Carbamate (C=O): The carbamate carbonyl at ~1700 cm⁻¹ is also a strong, defining peak, confirming the N-Cbz protecting group.
Experimental Protocol: KBr Pellet IR
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Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by establishing through-bond and through-space atomic relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment[7].
¹H NMR Spectroscopy: Proton Environment and Connectivity
Objective: To map the proton framework of the molecule. Key information derived includes chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).
Expected Signals (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring from the Cbz group. |
| ~5.20 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons, appear as a singlet as there are no adjacent protons. |
| ~4.30 | AB quartet or 2x dd | 2H | H -5 | Protons on the carbon alpha to the ketone. Diastereotopic. |
| ~4.15 | Doublet of Doublets | 1H | H -3 | Methine proton at the chiral center, coupled to the two H-2 protons. |
| ~3.80 | Multiplet | 2H | H -2 | Protons on the carbon alpha to the ring nitrogen. Diastereotopic and coupled to H-3. |
Note on Rotamers: The N-C(O)O bond of the carbamate has significant double-bond character, leading to restricted rotation. This can result in the presence of two slowly interconverting conformers (rotamers) at room temperature, which may cause signal broadening or even a doubling of the signals for the pyrrolidine ring protons (H-2, H-3, H-5). Acquiring the spectrum at an elevated temperature can often coalesce these signals into a single, sharp set.
¹³C NMR Spectroscopy: The Carbon Skeleton
Objective: To identify all unique carbon environments in the molecule.
Expected Signals (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205.0 | C -4 | Ketone carbonyl carbon, highly deshielded. |
| ~154.5 | N-C (O)O | Carbamate carbonyl carbon. |
| ~135.5 | Ar-C (ipso) | Quaternary aromatic carbon attached to the CH₂ group. |
| ~128.7 | Ar-C H | Aromatic methine carbons (ortho, meta, para). |
| ~117.0 | C N | Nitrile carbon. |
| ~68.0 | Ph-C H₂-O | Benzylic carbon. |
| ~55.0 | C -5 | Carbon alpha to the ketone. |
| ~48.0 | C -2 | Carbon alpha to the ring nitrogen. |
| ~40.0 | C -3 | Methine carbon bearing the nitrile group. |
2D NMR: Assembling the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.
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COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. A key expected correlation would be between the H-3 proton (~4.15 ppm) and the H-2 protons (~3.80 ppm), confirming their adjacency and establishing the C2-C3 bond connectivity within the pyrrolidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This is the most powerful tool for definitive carbon assignment. For example, the proton signal at ~4.15 ppm (H-3) will show a correlation to the carbon signal at ~40.0 ppm (C-3), unambiguously linking them.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
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2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets.
Integrated Workflow and Final Structure Confirmation
The elucidation process is a logical progression where each experiment builds upon the last. The following workflow illustrates this self-validating system.
Caption: Logical workflow for structure elucidation.
By integrating the data—the molecular formula and DoU from MS, the functional groups from IR, the structural fragments from 1D NMR, and the connectivity from 2D NMR—all evidence converges to unambiguously confirm the structure of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate .
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Pyrrolidinone Precursor
Benzyl Chloroformate (Cbz-Cl)
Cbz-Protected Pyrrolidinone
